Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate
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Overview
Description
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is a chemical compound with a complex structure that includes multiple hydroxyl groups and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves the phosphorylation of a suitable precursor molecule. One common method involves the reaction of a pentose sugar derivative with a phosphorylating agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic phosphorylation or chemical synthesis using high-throughput reactors. The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and is involved in metabolic pathways.
Medicine: The compound is studied for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate involves its interaction with specific molecular targets. The phosphate group allows it to participate in phosphorylation reactions, which are crucial in many biological processes. The compound can act as a substrate for enzymes, influencing various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Sodium (2R,3S,4R,5R)-3,4,5-trihydroxy-1-oxo-6-(phosphonooxy)-2-hexanolate
- Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxtetrahydrofuran-2-yl methyl hydrogen phosphate
Uniqueness
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Biological Activity
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is a significant biochemical compound primarily involved in nucleotide metabolism and cellular energy production. Its role as a precursor in the Pentose Phosphate Pathway (PPP) underscores its importance in various metabolic processes.
- Molecular Formula : C5H9Na2O8P
- Molecular Weight : 274.07 g/mol
- CAS Number : 89927-09-3
This compound serves as an essential intermediate in the oxidative branch of the Pentose Phosphate Pathway. This pathway is crucial for:
- Nucleotide Synthesis : It generates ribose-5-phosphate, a building block for nucleotides.
- Production of NADPH : NADPH is vital for anabolic reactions and maintaining cellular redox balance.
The compound interacts with various enzymes involved in nucleotide metabolism, influencing enzymatic activity and metabolic flux within cells. For example, its interaction with ribose-5-phosphate is critical for maintaining cellular energy levels and metabolic homeostasis.
Biological Activities
- Nucleotide Metabolism : The compound is integral to the synthesis of nucleotides and nucleic acids. Its role in generating ribose-5-phosphate facilitates DNA and RNA synthesis, which is essential for cell proliferation and function.
- Cellular Signaling : It participates in signaling pathways that regulate metabolic processes. The modulation of these pathways can influence various physiological responses, including growth and differentiation.
- Antioxidant Activity : By contributing to NADPH production, it plays a role in protecting cells from oxidative stress by regenerating reduced glutathione and other antioxidants.
Research Findings
Recent studies have highlighted the biological implications of this compound:
- Enzyme Interactions : Research indicates that this compound interacts with key enzymes such as transaldolase and ribulose-phosphate 3-epimerase, which are vital for nucleotide synthesis.
- Metabolic Flux Studies : Investigations into its effects on metabolic pathways have shown that it can significantly alter the flux through the PPP, impacting overall cellular metabolism.
Case Studies
- In Vivo Studies : In animal models, administration of this compound has demonstrated enhanced nucleotide synthesis rates under conditions of metabolic stress.
- Cell Culture Experiments : In vitro studies using human cell lines have shown that supplementation with this compound can increase cell viability and proliferation rates by enhancing nucleotide availability.
Comparative Analysis
The following table summarizes similar compounds and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
D-Ribose-5-phosphate disodium salt | C5H9Na2O8P | Directly involved in nucleotide synthesis |
Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate | C5H13Na2O10P | Contains additional hydroxyl groups |
Sodium (2R,3S)-2,3,5-trihydroxy-4-oxopentyl phosphate | C5H10NaO8P | Different stereochemistry affecting reactivity |
Properties
Molecular Formula |
C5H9Na2O8P |
---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5+;;/m0../s1 |
InChI Key |
MSUSOPCULOEKKB-GBQQWJQBSA-L |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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